2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4S/c1-13-2-4-14(5-3-13)17(26-11-10-23)12-22-27(24,25)16-8-6-15(7-9-16)18(19,20)21/h2-9,17,22-23H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINIGLVHWNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
The compound has been studied for its anti-inflammatory and analgesic effects, particularly as a potential candidate for treating conditions such as arthritis. Its structural analogs have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key targets in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Research indicates that modifications to the sulfonamide group enhance its binding affinity to COX enzymes, leading to improved therapeutic efficacy.
Case Study: Celecoxib Derivatives
A study demonstrated that derivatives of this compound exhibited superior anti-inflammatory activity compared to traditional NSAIDs. The derivatives were tested in animal models, showing significant reductions in edema and pain response when compared to control groups treated with standard medications .
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 0.5 | COX-2 Inhibition |
| Compound B | 0.8 | Anti-inflammatory |
| Compound C | 1.2 | Analgesic |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties against various bacterial strains. Studies have indicated that certain modifications can enhance their effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Agrochemical Applications
In agrochemistry, the compound has shown potential as a pesticide or herbicide. Its trifluoromethyl group is known to enhance biological activity and stability in environmental conditions. Research has indicated that formulations containing this compound can effectively control pests while minimizing toxicity to non-target organisms.
Case Study: Pesticidal Efficacy
A field trial conducted on crops treated with formulations containing this compound revealed a significant reduction in pest populations compared to untreated controls. The study highlighted the compound's role in integrated pest management strategies.
Material Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability.
Data Table: Polymer Properties
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Control Polymer | 30 | 200 |
| Polymer with Additive | 50 | 250 |
Mechanism of Action
The mechanism of action of 2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Sulfonamide-Containing Derivatives
- Example 419 (EP 4 374 877 A2): A related compound, 7-[[4-[2-[2-(2,3-dihydroxypropylamino)ethoxy]ethoxy]-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide, shares the trifluoromethylbenzenesulfonamido group and ethoxy-based linker. However, its spirocyclic core and pyrimidinyl substituent confer distinct pharmacological targeting (likely kinase inhibition) compared to the simpler ethoxyethanol scaffold of the target compound .
- C184-0527 (ChemDiv): The compound 2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide replaces the ethoxyethanol chain with an imidazole-sulfonyl group. This structural variation may enhance binding to hydrophobic enzyme pockets but reduce aqueous solubility relative to the target compound .
Ethoxyethanol Backbone Analogues
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: This compound lacks sulfonamide or trifluoromethyl groups but shares the ethoxyethanol structure. Its SDS reports acute oral toxicity (Category 4) and serious eye damage (Category 1), suggesting that the target compound’s additional functional groups may mitigate or exacerbate these hazards .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Target Compound and Analogues
Key Observations :
Sulfonamide vs. Sulfonyl : The sulfonamido group in the target compound may engage in hydrogen bonding with biological targets, whereas the sulfonyl group in C184-0527 could prioritize hydrophobic interactions .
Toxicity Trends: Ethoxyethanol derivatives without polar substituents (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) exhibit higher acute toxicity, suggesting that the target compound’s sulfonamido group might reduce such risks .
Biological Activity
The compound 2-[1-(4-methylphenyl)-2-[4-(trifluoromethyl)benzenesulfonamido]ethoxy]ethan-1-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
- Molecular Formula : C17H18F3N3O3S
- Molecular Weight : 381.372 g/mol
- Structure : The compound contains a trifluoromethyl group and a sulfonamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the sulfonamide derivative.
- Introduction of the trifluoromethyl group.
- Coupling with the ethoxy component.
These steps ensure the successful incorporation of functional groups that enhance biological activity.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of compounds with similar structures. For instance, derivatives containing sulfonamide and trifluoromethyl groups have shown significant inhibition of inflammatory markers such as TNF-α and IL-6.
- Case Study : A study reported that compounds similar to our target compound exhibited an inhibition percentage of up to 93% in inflammatory models when compared to standard drugs like diclofenac at a concentration of 1 mM .
Anticancer Activity
Research indicates that compounds with the 1H-pyrazole scaffold, which shares structural similarities with our compound, demonstrate promising anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.
- Case Study : A recent evaluation demonstrated that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, which is crucial for cancer cell division.
- Caspase Activation : Induction of apoptosis via caspase pathways has been observed, suggesting a mechanism for anticancer activity.
Comparative Analysis
The following table summarizes the biological activities and effects observed in related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
